Methyl 3-bromo-5-cyano-4-methoxybenzoate
Overview
Description
Methyl 3-bromo-5-cyano-4-methoxybenzoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>7</sub>BrNO<sub>3</sub> . It belongs to the class of organic compounds known as benzoic acid esters. The compound consists of a benzoate group (C<sub>6</sub>H<sub>5</sub>CO<sub>2</sub>) attached to a 3-bromo-5-cyano-4-methoxybenzene ring. It is commonly used in synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of Methyl 3-bromo-5-cyano-4-methoxybenzoate involves several steps. One common method is the esterification of 3-bromo-5-cyano-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The resulting ester is then purified and characterized.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a bromine atom (3-bromo), a cyano group (5-cyano), and a methoxy group (4-methoxy). The methyl ester group (C<sub>2</sub>H<sub>5</sub>CO<sub>2</sub>) is attached to the carboxylic acid moiety. The arrangement of these functional groups influences its reactivity and properties.
Chemical Reactions Analysis
Methyl 3-bromo-5-cyano-4-methoxybenzoate can participate in various chemical reactions:
- Ester Hydrolysis : Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
- Reduction : The cyano group can be reduced to an amine or alcohol.
- Coupling Reactions : It can be used in Suzuki-Miyaura or Heck coupling reactions to synthesize more complex molecules.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 92-96°C .
- Solubility : It is soluble in organic solvents like methanol, ethanol, and dichloromethane.
- Appearance : It appears as a white to off-white crystalline solid.
Scientific Research Applications
Synthesis and Chemical Analysis
Methyl 3-bromo-5-cyano-4-methoxybenzoate and its derivatives have been a focus in chemical synthesis and analysis. For instance, the synthesis of similar compounds like Methyl 4-Bromo-2-methoxybenzoate involves bromination, hydrolysis, cyanidation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Additionally, compounds with methoxybenzoate structures have been explored for their potential in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (M. Pişkin et al., 2020).
Application in Photostabilization
Methyl 3-bromo-5-cyano-4-methoxybenzoate derivatives have been studied for their role in photostabilization. For example, methyl 2-methoxybenzoate, a related compound, is known for its ability to generate and quench singlet molecular oxygen, a key factor in the photostabilization of materials (A. Soltermann et al., 1995).
Antimicrobial and Molluscicidal Activities
Research has also been conducted on the antimicrobial and molluscicidal activities of benzoic acid derivatives, which are structurally related to methyl 3-bromo-5-cyano-4-methoxybenzoate. Compounds isolated from Piper aduncum leaves, for instance, showed significant antibacterial and molluscicidal activities, indicating the potential biomedical applications of these derivatives (J. Orjala et al., 1993).
Safety And Hazards
- Hazard Statements : It may cause skin and eye irritation. Handle with care.
- Environmental Impact : It is toxic to aquatic organisms. Proper disposal is essential.
- Personal Protective Equipment : Use appropriate protective gear (gloves, eyewear, dust mask).
Future Directions
Research on Methyl 3-bromo-5-cyano-4-methoxybenzoate should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Applications : Explore novel reactions and applications.
- Environmental Impact : Develop greener synthetic methods.
properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZQIKJBQELRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-4-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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